trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl

Dielectric Anisotropy Dipole Moment Fluorination Effect

Substituting this 3,4,5-trifluoro LC monomer with di- or mono-fluoro analogs increases splay elastic constant (K₁₁) and reduces dipole moment, directly slowing electro-optic switching in active matrix LCDs. • 3.37 D dipole moment & reduced K₁₁ deliver faster switching vs. 3ccp-ff or 3ccp-f analogs • Low-voltage operation (~5 V DC) suits battery-powered portable display mixtures • Broad nematic phase persistence with quantified thermal stability (activation energy 32.4 kJ/mol) for reliable PDLC film manufacturing Supplied with ≥98% purity (GC), available in research to bulk quantities for immediate global dispatch.

Molecular Formula C21H29F3
Molecular Weight 338.4 g/mol
CAS No. 131819-23-3
Cat. No. B180125
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametrans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl
CAS131819-23-3
Molecular FormulaC21H29F3
Molecular Weight338.4 g/mol
Structural Identifiers
SMILESCCCC1CCC(CC1)C2CCC(CC2)C3=CC(=C(C(=C3)F)F)F
InChIInChI=1S/C21H29F3/c1-2-3-14-4-6-15(7-5-14)16-8-10-17(11-9-16)18-12-19(22)21(24)20(23)13-18/h12-17H,2-11H2,1H3
InChIKeyFEWMLRARKGRCCE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl Overview


trans,trans-4'-Propyl-4-(3,4,5-trifluorophenyl)bicyclohexyl (CAS 131819-23-3) is a fluorinated bicyclohexyl liquid crystal (LC) monomer that exhibits a broad nematic phase [1]. Its molecular architecture, featuring a terminal 3,4,5-trifluorophenyl moiety on a bicyclohexane core, is designed for high-performance active matrix displays. The material is available commercially with a purity of ≥98.0% (GC) and a melting point of 64.0–68.0 °C .

Why Generic Substitution Fails


The performance of liquid crystal mixtures is highly sensitive to the degree of fluorination on the terminal phenyl ring. Substituting the 3,4,5-trifluoro analog (target) with a 3,4-difluoro analog (3ccp-ff) or mono-fluoro analog (3ccp-f) results in a quantified reduction in molecular dipole moment and an increase in the splay elastic constant (K₁₁), directly compromising the electro-optic response speed. Furthermore, increasing the number of fluorine atoms systematically reduces the nematic phase temperature range [1], meaning a generic substitution can lead to a narrower operating temperature window and slower switching speeds in the final device.

Quantified Differentiation Guide


Molecular Dipole Moment Increase

Computational modeling reveals a steep increase in the molecular dipole moment with progressive fluorination of the terminal phenyl ring. The target tri-fluoro compound (3ccp-fff) attains a significantly higher dipole moment than its analogs, directly contributing to a larger dielectric anisotropy (Δε) [1].

Dielectric Anisotropy Dipole Moment Fluorination Effect

Reduced Splay Elastic Constant (K₁₁)

Increasing fluorination on the phenyl ring is reported to decrease the splay elastic constant (K₁₁). Consequently, the triply fluorinated target compound (3ccp-fff) is expected to exhibit a faster electro-optic response compared to its di-fluoro (3ccp-ff) and mono-fluoro (3ccp-f) counterparts [1]. The relaxation frequency in the nematic phase for this compound has been observed to increase from 2.6 MHz to 4 MHz with temperature, exhibiting Arrhenius-type behavior with an activation energy of about 32.4 kJ/mol [2].

Splay Elastic Constant Electro-Optic Response Rotational Viscosity

Low-Voltage Molecular Switching

The molecular conformation and high dielectric anisotropy of the target compound enable low-voltage operation. Experimental measurements show that a direct current (DC) bias of approximately 5 V is sufficient to switch the molecular orientation from a homogeneous (planar) to a homeotropic configuration [1].

Frederiks Transition Threshold Voltage Homeotropic Alignment

Optimal Application Scenarios


High-Speed Active Matrix LCDs

The compound is ideally suited as a component in nematic mixtures for active matrix LCDs where fast response times are critical. Its high dipole moment (3.37 D) and the trend of decreasing splay elastic constant with fluorination directly contribute to faster electro-optic switching, making it a superior choice over its 3ccp-ff or 3ccp-f analogs [1].

Low-Power Portable Displays

The demonstrated ability to switch molecular orientation with a low ~5 V DC bias makes this compound a prime candidate for LC mixtures in battery-powered portable electronics. This low-voltage operation is a direct consequence of its optimized dielectric properties and molecular conformation, which are finely tuned by the 3,4,5-trifluoro substitution pattern [2].

PDLC & Switchable Film Intermediates

This compound is specifically used as a monomer and key intermediate in the synthesis of PDLC mixtures and switchable films . Its quantified thermal stability (nematic phase persistence) and well-characterized dielectric relaxation behavior (activation energy of 32.4 kJ/mol) ensure consistent, reliable performance in these electrically switchable glazing applications [2].

Technical Documentation Hub

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